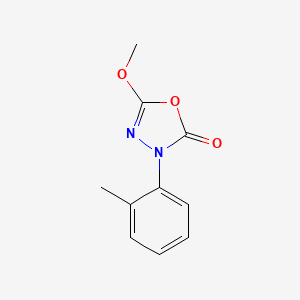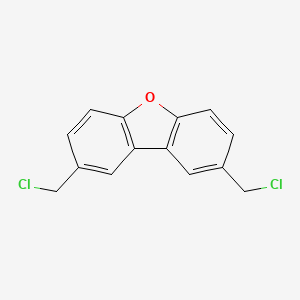
Dibenzofuran, 2,8-bis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(chloromethyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring The compound 2,8-Bis(chloromethyl)dibenzo[b,d]furan is notable for its two chloromethyl groups attached at the 2 and 8 positions of the dibenzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(chloromethyl)dibenzo[b,d]furan typically involves the chloromethylation of dibenzofuran. One common method is the reaction of dibenzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the dibenzofuran to form the desired product.
Industrial Production Methods: Industrial production of 2,8-Bis(chloromethyl)dibenzo[b,d]furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Bis(chloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted dibenzofuran derivatives.
Oxidation Reactions: Dibenzofuran-2,8-dicarboxylic acid or dibenzofuran-2,8-dialdehyde.
Reduction Reactions: 2,8-Dimethyldibenzo[b,d]furan.
Applications De Recherche Scientifique
2,8-Bis(chloromethyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,8-Bis(chloromethyl)dibenzo[b,d]furan involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparaison Avec Des Composés Similaires
Dibenzo[b,d]furan: The parent compound without chloromethyl groups.
2,8-Dimethyldibenzo[b,d]furan: A reduced form with methyl groups instead of chloromethyl groups.
2,8-Dihydroxydibenzo[b,d]furan: A hydroxylated derivative.
Comparison: 2,8-Bis(chloromethyl)dibenzo[b,d]furan is unique due to the presence of reactive chloromethyl groups, which provide a site for further functionalization This makes it more versatile in organic synthesis compared to its non-chlorinated counterparts
Propriétés
Numéro CAS |
40011-35-6 |
|---|---|
Formule moléculaire |
C14H10Cl2O |
Poids moléculaire |
265.1 g/mol |
Nom IUPAC |
2,8-bis(chloromethyl)dibenzofuran |
InChI |
InChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2 |
Clé InChI |
QOHVOQHBBYXLMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


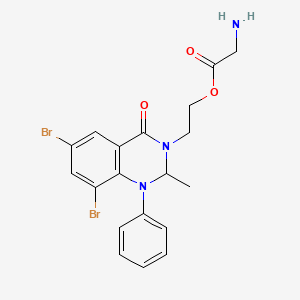


![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
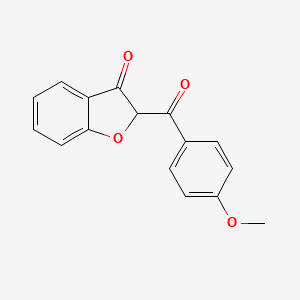
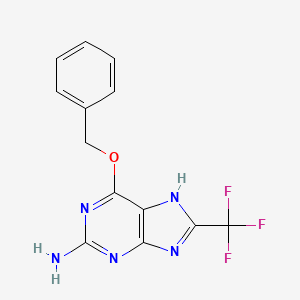


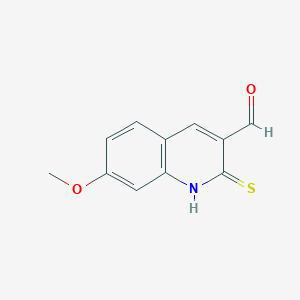
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)

